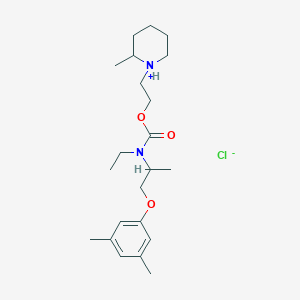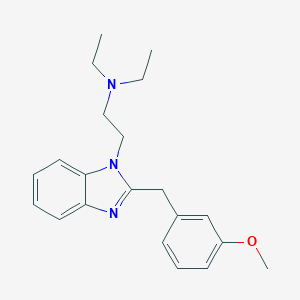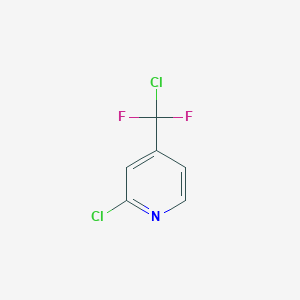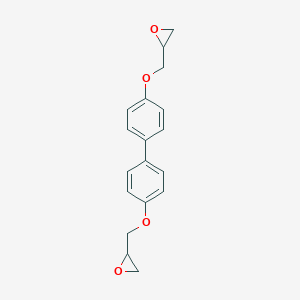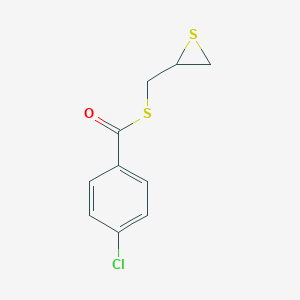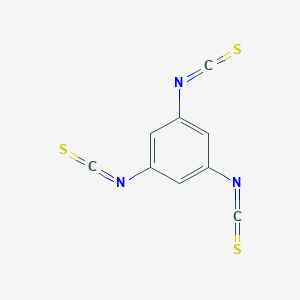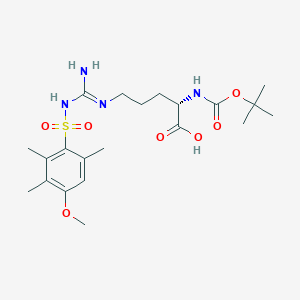
Boc-Arg(Mtr)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Arg(Mtr)-OH, also known as tert-butyloxycarbonyl-L-arginine-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-OH, is a protected form of the amino acid arginine. This compound is commonly used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the amino group, and the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group protects the guanidino group of arginine. These protecting groups are crucial in preventing unwanted side reactions during peptide chain assembly.
科学研究应用
Boc-Arg(Mtr)-OH is widely used in scientific research, particularly in the fields of:
作用机制
Target of Action
Boc-Arg(Mtr)-OH is a modified amino acid that is primarily used in peptide synthesis . The primary targets of this compound are proteases, specifically furin and possibly other serine proteases . Furin is a calcium-dependent serine endoprotease associated with Golgi membranes, responsible for the secretory processing of precursor proteins at paired basic residues .
Mode of Action
This compound acts as a substrate for furin and other serine proteases . The compound is efficiently cleaved by these enzymes, which recognize specific sequences in the substrate and catalyze the hydrolysis of peptide bonds . This cleavage is an essential part of the process of protein synthesis and modification .
Biochemical Pathways
The cleavage of this compound by furin and other serine proteases is part of the broader biochemical pathway of protein synthesis and processing . This pathway involves the translation of mRNA into a polypeptide chain, followed by various modifications to the polypeptide, including the cleavage of certain sequences, to produce a functional protein . The cleavage of this compound can be seen as a model for these types of modifications .
Pharmacokinetics
Like other amino acids, it is likely to be rapidly metabolized and excreted .
Result of Action
The cleavage of this compound by furin and other serine proteases results in the modification of the peptide chain, an essential step in the production of functional proteins . This process is crucial for many biological processes, as proteins play a key role in virtually all cellular functions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of furin and other serine proteases can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the action of this compound. For example, the presence of competitive inhibitors can reduce the rate of cleavage of this compound .
生化分析
Biochemical Properties
Boc-Arg(Mtr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . As a calcium-dependent serine protease associated with Golgi membranes, furin is responsible for the secretory processing of precursor proteins at paired basic residues .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The N-terminal Arg residue of factor C, a serine protease zymogen, is essential for autocatalytic activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Mtr)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base like triethylamine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the selective protection of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is achieved through techniques such as crystallization, chromatography, and lyophilization to obtain high-purity this compound .
化学反应分析
Types of Reactions
Boc-Arg(Mtr)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid, while the Mtr group can be cleaved using trifluoroacetic acid in the presence of scavengers like anisole.
Coupling Reactions: This compound can be coupled with other amino acids or peptide fragments using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group, while the Mtr group requires trifluoroacetic acid with scavengers.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues incorporated at specific positions .
相似化合物的比较
Similar Compounds
Boc-Arg(Pmc)-OH: tert-butyloxycarbonyl-L-arginine-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH
Boc-Arg(Pbf)-OH: tert-butyloxycarbonyl-L-arginine-(2,2,4,6,7-pentamethylchroman-5-sulfonyl)-OH
Boc-Arg(Mts)-OH: tert-butyloxycarbonyl-L-arginine-(4-methyl-2,3,6-trimethylphenylsulfonyl)-OH
Uniqueness
Boc-Arg(Mtr)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and selectivity during peptide synthesis. The Mtr group provides robust protection for the guanidino group, making it suitable for synthesizing peptides with multiple arginine residues .
属性
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-38-6 |
Source


|
| Record name | Boc-Arg(Mtr)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
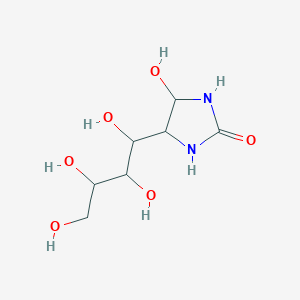
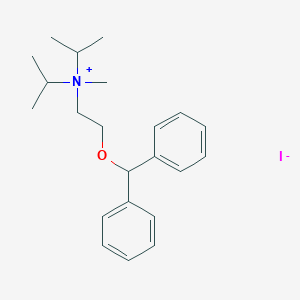
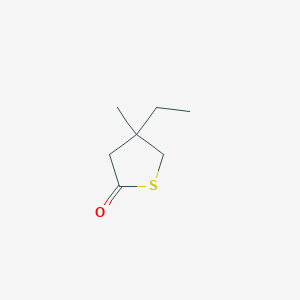
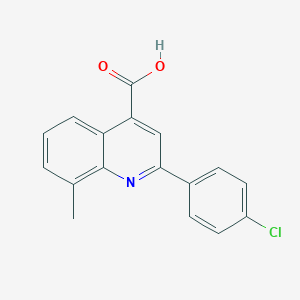
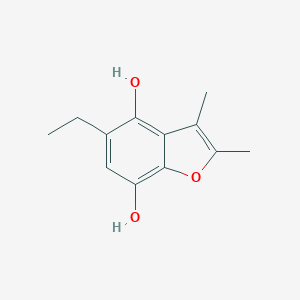
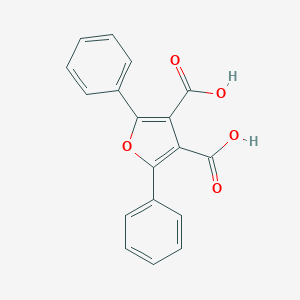
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)
